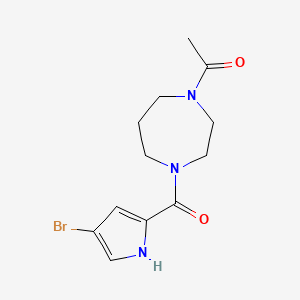
1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a brominated pyrrole ring and a diazepane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination of Pyrrole: The initial step involves the bromination of pyrrole using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain 4-bromo-1H-pyrrole.
Formation of Pyrrole-2-carbonyl Chloride: The brominated pyrrole is then reacted with thionyl chloride to form 4-bromo-1H-pyrrole-2-carbonyl chloride.
Diazepane Formation: Separately, 1,4-diazepane is synthesized through the cyclization of appropriate diamines.
Coupling Reaction: The final step involves the coupling of 4-bromo-1H-pyrrole-2-carbonyl chloride with 1,4-diazepane in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrrole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone).
Major Products
Substitution: Substituted pyrrole derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The brominated pyrrole ring and diazepane moiety may interact with different biological pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(4-Chloro-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(4-(4-Fluoro-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one: Similar structure with a fluorine atom instead of bromine.
1-(4-(4-Methyl-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(4-(4-Bromo-1h-pyrrole-2-carbonyl)-1,4-diazepan-1-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties. The bromine atom can participate in specific interactions, such as halogen bonding, which may not be possible with other halogens or substituents.
Propiedades
Fórmula molecular |
C12H16BrN3O2 |
|---|---|
Peso molecular |
314.18 g/mol |
Nombre IUPAC |
1-[4-(4-bromo-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C12H16BrN3O2/c1-9(17)15-3-2-4-16(6-5-15)12(18)11-7-10(13)8-14-11/h7-8,14H,2-6H2,1H3 |
Clave InChI |
BSCUTSVKFIKJOE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCN(CC1)C(=O)C2=CC(=CN2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


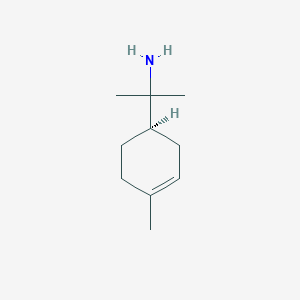

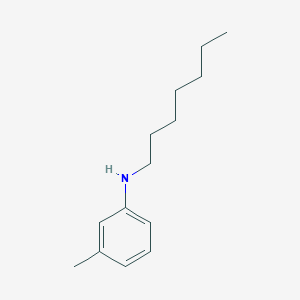
![methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate](/img/structure/B14896789.png)



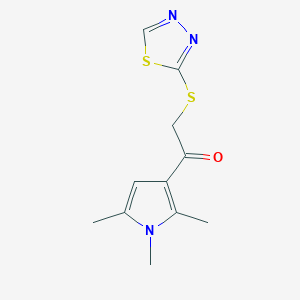
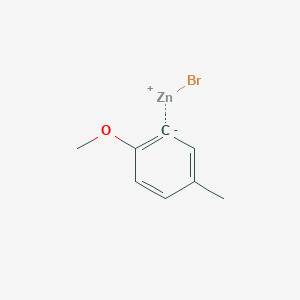
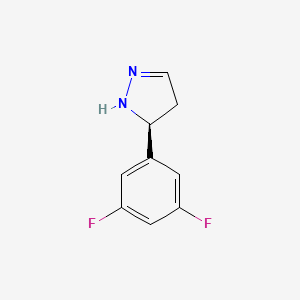
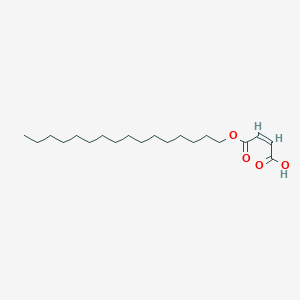
![9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine](/img/structure/B14896825.png)
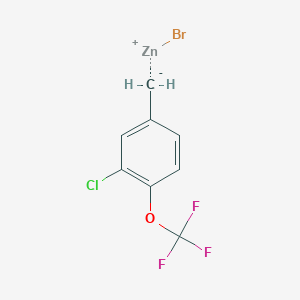
![(2'-(Oct-1-en-2-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14896832.png)
